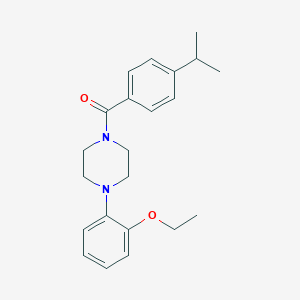
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine, also known as EPP, is a chemical compound that belongs to the family of piperazine derivatives. EPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
作用機序
The exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood. However, studies have shown that 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine can modulate various signaling pathways involved in cell growth, proliferation, and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its potential therapeutic applications in various fields of research. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and improve cognitive function. However, one of the limitations of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine. One area of research could be to further investigate the mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine and its effects on various signaling pathways. Another area of research could be to investigate the potential therapeutic applications of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in other fields, such as infectious diseases. Additionally, research could be conducted to improve the solubility of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in water to make it more suitable for administration in animal studies. Overall, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-isopropylbenzoyl chloride in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been studied as a potential drug candidate for the treatment of drug-resistant bacterial infections.
特性
製品名 |
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C22H28N2O2/c1-4-26-21-8-6-5-7-20(21)23-13-15-24(16-14-23)22(25)19-11-9-18(10-12-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3 |
InChIキー |
KZSGKMOFYHIQCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
正規SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)


![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

